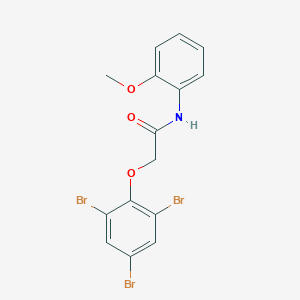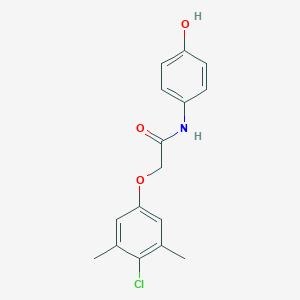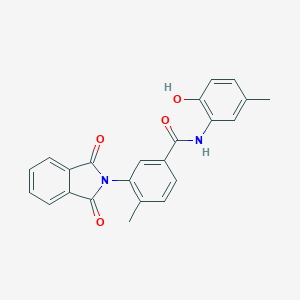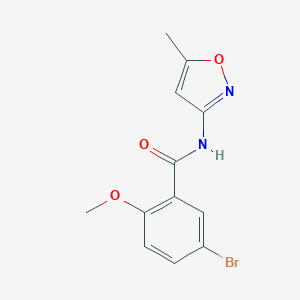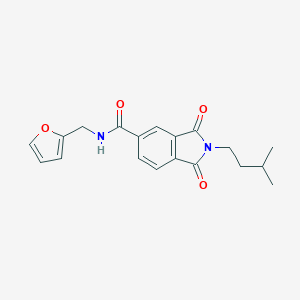![molecular formula C21H14F3NO4 B303060 2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid](/img/structure/B303060.png)
2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid, also known as TFMPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFMPB is a member of the biphenylcarboxylic acid family and is synthesized through a multistep process involving various chemical reactions.
Wirkmechanismus
The mechanism of action of 2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in the pathogenesis of diseases. For example, 2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and matrix metalloproteinases (MMPs), enzymes involved in cancer progression.
Biochemical and Physiological Effects
2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid can inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, 2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid has been shown to reduce inflammation and oxidative stress in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid in lab experiments is its high potency and selectivity towards specific enzymes and proteins, making it an ideal candidate for drug development. However, the complex synthesis process and high cost of 2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for 2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid research. One area of interest is the development of 2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid-based drugs for the treatment of cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of 2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid and its potential interactions with other drugs. Finally, the development of more efficient and cost-effective synthesis methods for 2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid could facilitate its use in large-scale experiments.
Synthesemethoden
The synthesis of 2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid involves the reaction of 4-(Trifluoromethoxy)aniline with 2-bromo-1-(4-methoxyphenyl)ethanone to form the intermediate compound, which is then subjected to further chemical reactions to produce the final product. The synthesis process is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties, making it a promising candidate for drug development.
Eigenschaften
Produktname |
2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid |
|---|---|
Molekularformel |
C21H14F3NO4 |
Molekulargewicht |
401.3 g/mol |
IUPAC-Name |
2-[2-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl]benzoic acid |
InChI |
InChI=1S/C21H14F3NO4/c22-21(23,24)29-14-11-9-13(10-12-14)25-19(26)17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(27)28/h1-12H,(H,25,26)(H,27,28) |
InChI-Schlüssel |
KFMQFLDKBRDILL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Löslichkeit |
60.2 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}butanamide](/img/structure/B302977.png)
![N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B302978.png)
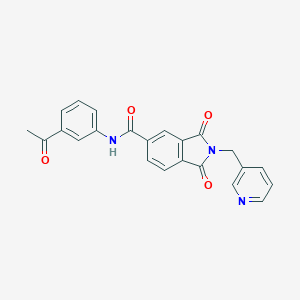
![3-{5-[(3-cyclohexylpropanoyl)amino]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B302982.png)
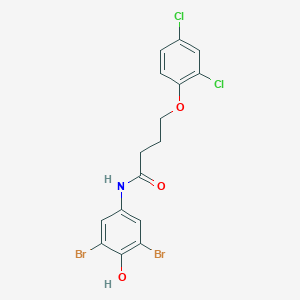
![N-(4-{[4-(5-benzoyl-1H-benzimidazol-2-yl)anilino]sulfonyl}phenyl)acetamide](/img/structure/B302987.png)
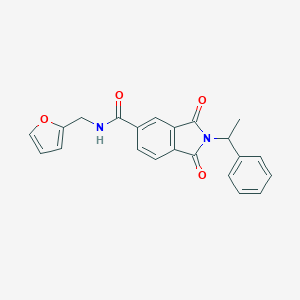
![2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B302990.png)
![N-{3-[(tert-butylamino)carbonyl]phenyl}-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B302991.png)
